molecular formula C19H28N2O2 B7449681 N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide

N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide

Cat. No. B7449681
M. Wt: 316.4 g/mol
InChI Key: RSYWWPJWBARGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide, also known as CP 55940, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide 55940 acts as an agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are found throughout the body and play a key role in regulating various physiological processes, including pain perception, inflammation, and immune function. By activating these receptors, N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide 55940 is able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its pain-relieving properties, N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide 55940 has been shown to have a number of other biochemical and physiological effects. It has been found to reduce anxiety and depression in animal models, as well as improve cognitive function and memory. It has also been explored for its potential use in treating addiction and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide 55940 is a highly potent and selective agonist of the cannabinoid receptors, making it an ideal tool for studying the role of these receptors in various physiological processes. However, its use in lab experiments is limited by its high cost and potential for abuse. Additionally, its effects on the body are complex and varied, making it difficult to draw definitive conclusions from experimental data.

Future Directions

There are a number of potential future directions for research on N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide 55940 and other synthetic cannabinoids. One area of interest is the development of more selective agonists that target specific cannabinoid receptor subtypes, which could have more targeted therapeutic effects. Another area of interest is the exploration of the potential use of synthetic cannabinoids in treating conditions such as cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the long-term effects of synthetic cannabinoids on the body, particularly with regards to potential addiction and withdrawal symptoms.

Synthesis Methods

The synthesis of N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide 55940 involves the reaction of 4-hydroxycyclohexanone with 2-methylbenzylamine, followed by the addition of pyrrole-1-carboxylic acid and subsequent cyclization. This process results in the formation of N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide 55940, which can then be purified and used for further research.

Scientific Research Applications

N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide 55940 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be highly effective in reducing pain and inflammation in animal models, and has also been explored for its potential use in treating conditions such as multiple sclerosis, epilepsy, and glaucoma.

properties

IUPAC Name

N-(4-hydroxycyclohexyl)-2-[(2-methylphenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14-5-2-3-6-15(14)13-17-7-4-12-21(17)19(23)20-16-8-10-18(22)11-9-16/h2-3,5-6,16-18,22H,4,7-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYWWPJWBARGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCCN2C(=O)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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